molecular formula C11H12N4O B5851925 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide

2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide

Cat. No. B5851925
M. Wt: 216.24 g/mol
InChI Key: HBQKSYRSFCPPMC-HJWRWDBZSA-N
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Description

2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound is also known as BAY 43-9006 or sorafenib, and it belongs to the class of kinase inhibitors. Sorafenib is a small molecule that inhibits multiple kinases involved in tumor growth and angiogenesis.

Scientific Research Applications

2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has been extensively studied for its potential therapeutic properties. This compound has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. This compound has also shown promise in the treatment of other types of cancer, including breast, lung, and thyroid cancer.

Mechanism of Action

The mechanism of action of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide involves the inhibition of multiple kinases that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway. This pathway is often activated in cancer cells and promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, sorafenib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has been shown to have several biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases, which can lead to the inhibition of cell proliferation and angiogenesis. This compound has also been shown to induce apoptosis in cancer cells. Sorafenib has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has several advantages and limitations for lab experiments. Sorafenib is a small molecule that can be easily synthesized and purified. This compound has been extensively studied and has a well-established mechanism of action. Sorafenib has been shown to have therapeutic effects in animal models of cancer, which makes it a valuable tool for studying cancer biology. However, sorafenib has limitations in terms of its specificity. This compound inhibits multiple kinases, which can lead to off-target effects. Sorafenib also has limitations in terms of its solubility and stability, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide. One direction is to develop more specific kinase inhibitors that can target specific pathways involved in cancer growth and angiogenesis. Another direction is to explore the use of sorafenib in combination with other therapies, such as chemotherapy and immunotherapy. Sorafenib has also shown promise in the treatment of other diseases, such as diabetes and cardiovascular disease, which could be explored further. Finally, the development of new synthesis methods and formulations could improve the bioavailability and efficacy of sorafenib.

Synthesis Methods

The synthesis of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then reacted with 2-amino-6-methylpyridine to form 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide. This synthesis method has been optimized to produce high yields of pure sorafenib.

properties

IUPAC Name

(Z)-2-cyano-3-[(6-methylpyridin-2-yl)amino]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-4-3-5-10(14-7)15-8(2)9(6-12)11(13)16/h3-5H,1-2H3,(H2,13,16)(H,14,15)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQKSYRSFCPPMC-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N/C(=C(/C#N)\C(=O)N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-3-[(6-methylpyridin-2-yl)amino]but-2-enamide

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